![molecular formula C21H22ClN5O2S B2933765 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide CAS No. 1189874-02-9](/img/structure/B2933765.png)
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine. Compounds in this class have been studied for their potential anti-inflammatory effects . They are typically synthesized and evaluated using cell models .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate starting materials in the presence of a catalyst . The structures of the synthesized compounds are usually determined using techniques like NMR and HRMS .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like NMR and HRMS . These techniques provide information about the number and type of atoms in the molecule, as well as their connectivity.Chemical Reactions Analysis
The chemical reactions involving these compounds are typically studied in the context of their synthesis. The reactions are designed to form the desired molecular structure while minimizing unwanted side products .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds within this class have been synthesized and evaluated for their potential antimicrobial and antitumor properties. For example, derivatives such as thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives have been prepared as potential antimicrobial and antitumor agents. Some of these compounds exhibited promising antimicrobial activity, although none showed appreciable antitumor activity (M. Said et al., 2004).
Antimalarial Effects
The class also includes compounds evaluated for their antimalarial effects. For instance, specific triazolopyrimidines demonstrated antimalarial activity against Plasmodium berghei in mice, highlighting the potential for developing new antimalarial drugs from this chemical class (L. M. Werbel et al., 1973).
Anticonvulsant Activities
Another area of application is the evaluation of certain derivatives for their anticonvulsant activities. Studies have shown that substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives possess significant in vivo anticonvulsant activity, indicating potential use in treating epilepsy (Shiben Wang et al., 2015).
Antimicrobial Evaluation
Furthermore, new derivatives, such as 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, have been synthesized and showed variable and modest antimicrobial activities against clinically isolated strains of bacteria and fungi. This suggests their potential utility in developing new antimicrobial agents (Basavapatna N. Prasanna Kumara et al., 2013).
Mechanism of Action
properties
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-chlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2S/c1-2-3-11-26-20(29)19-16(10-12-30-19)27-17(24-25-21(26)27)8-9-18(28)23-13-14-4-6-15(22)7-5-14/h4-7,10,12H,2-3,8-9,11,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUHEKUJHZBVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)

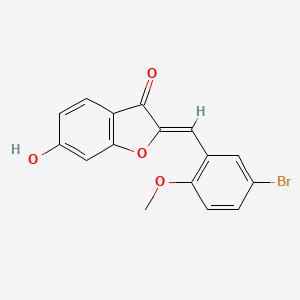
![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2933688.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933691.png)
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2933695.png)
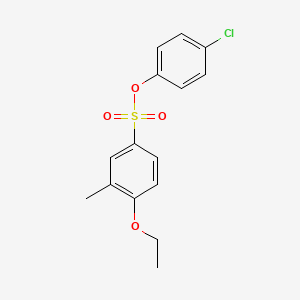
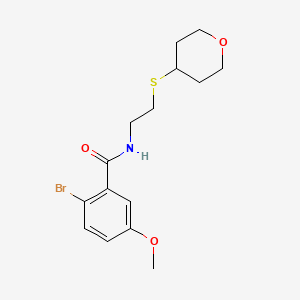

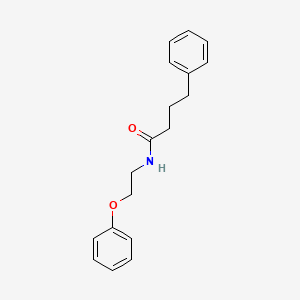
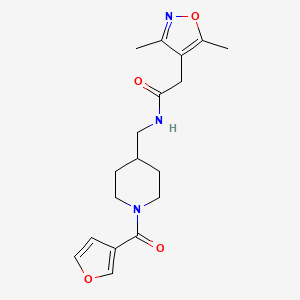
![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)